molecular formula C14H21NO2 B12731889 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine CAS No. 52373-06-5

1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine

Cat. No.: B12731889
CAS No.: 52373-06-5
M. Wt: 235.32 g/mol
InChI Key: IISRZFUTUUXXRG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is a synthetic organic compound that belongs to the class of naphthalenamines. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound has a tetrahydro structure, indicating partial saturation of the naphthalene ring, and contains methoxy and methoxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Reduction: The naphthalene ring is partially reduced to form the tetrahydro structure.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and methoxyethyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the methoxy and methoxyethyl groups.

    6-Methoxy-1-naphthalenamine: Contains a methoxy group but lacks the tetrahydro structure.

    N-(2-Methoxyethyl)-1-naphthalenamine: Contains the methoxyethyl group but lacks the tetrahydro structure.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is unique due to its specific combination of functional groups and partial saturation of the naphthalene ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

52373-06-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

6-methoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21NO2/c1-16-9-8-15-14-5-3-4-11-10-12(17-2)6-7-13(11)14/h6-7,10,14-15H,3-5,8-9H2,1-2H3

InChI Key

IISRZFUTUUXXRG-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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